2-Amino-3-(3-bromophenyl)propanoic acid
Overview
Description
“2-Amino-3-(3-bromophenyl)propanoic acid” is a compound with the CAS Number 82311-69-1 . It is also known as 3-Bromo-L-phenylalanine . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-2-Amino-3-(2-bromophenyl)propanoic Acid involves a co-immobilized multienzyme system for the cofactor-driven cascade .Molecular Structure Analysis
The molecular weight of “2-Amino-3-(3-bromophenyl)propanoic acid” is 244.09 . The InChI key is GDMOHOYNMWWBAU-QMMMGPOBSA-N .Physical And Chemical Properties Analysis
“2-Amino-3-(3-bromophenyl)propanoic acid” is a powder . It has a melting point of 238-240°C .Scientific Research Applications
Synthesis of Heteroarylpropanoic Acids: 2-Amino-3-(heteroaryl)propanoic acids, with furan or thiophene nuclei, have been synthesized for potential applications in pharmaceuticals and organic chemistry. These compounds were prepared using a reduction process that avoided hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Asymmetric Synthesis of Fluorinated Meta-tyrosines: Asymmetric synthesis methods have been developed for fluorinated L-tyrosine and meta-L-tyrosines, including 2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid, highlighting their potential use in pharmaceuticals and materials science (Monclus, Masson, & Luxen, 1995).
Phytotoxic and Mutagenic Effects: Cinnamic acid derivatives, including 2,3-dibromo-3-(3-bromophenyl)-propanoic acid, have been evaluated for their phytotoxicity and genotoxicity on wheat seeds, contributing to our understanding of environmental and agricultural impacts (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
Synthesis of ω-(4-Bromophenyl)alkanoic Acids: Research has explored the synthesis of ω-(4-bromophenyl)alkanoic acids, including 3-(4-bromophenyl)propanoate, for potential applications in organic and materials chemistry (Zaidlewicz & Wolan, 2002).
Antifungal Tripeptides: Computational methods have been used to study the chemical reactivity and properties of antifungal tripeptides, such as 2-amino-3-phenylpropanamido propanoic acid, aiding in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Pt(II)-Complexes: An alanine-based amino acid, 2-amino-3-[4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid, was used as a scaffold for synthesizing new platinum complexes with potential anticancer applications (Riccardi et al., 2019).
Functional Modification of Hydrogels: 2-Amino-3-(4-hydroxyphenyl)propanoic acid has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, indicating applications in biomedical and materials science (Aly & El-Mohdy, 2015).
Green Corrosion Inhibitors: Novel amino acid-based corrosion inhibitors, including 2-amino-3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, have been synthesized and tested for protecting mild steel, demonstrating potential in industrial applications (Srivastava et al., 2017).
Genetically Encoded Fluorescent Amino Acids: The incorporation of fluorescent amino acids like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid into proteins has been studied, highlighting applications in biochemistry and cellular biology (Summerer et al., 2006).
Biocatalysis of S-3-amino-3-phenylpropionic Acid: The use of microorganisms for the biocatalytic production of S-3-amino-3-phenylpropionic acid, an intermediate in pharmaceutical synthesis, demonstrates applications in biotechnology and pharmaceutical manufacturing (Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(3-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339142 | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-bromophenyl)propanoic acid | |
CAS RN |
30163-20-3 | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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